Estrogenic Potency (EC50) in hERα Reporter Gene Assay: α-ZOL vs. ZEN vs. β-ZOL vs. 17β-Estradiol
In a recombinant human ERα reporter gene assay, α-ZOL exhibited an EC50 of 0.022 ± 0.001 nM, only marginally less potent than the endogenous ligand 17β-estradiol (EC50 0.015 ± 0.002 nM). By direct head-to-head comparison, zearalenone (ZEN) was approximately 70-fold less potent than α-ZOL, and ZEN was twice as potent as β-ZOL. The rank order of potency was unambiguously α-ZOL > ZEN > β-ZOL [1]. This >98% similarity in potency to the physiological estrogen standard distinguishes α-ZOL from all other ZEN derivatives tested.
| Evidence Dimension | Estrogenic potency (EC50) via hERα-dependent transcriptional activation |
|---|---|
| Target Compound Data | α-ZOL EC50 = 0.022 ± 0.001 nM |
| Comparator Or Baseline | 17β-Estradiol EC50 = 0.015 ± 0.002 nM; ZEN EC50 ~1.54 nM (estimated from ~70-fold difference); β-ZOL EC50 ~3.08 nM (ZEN twice as potent as β-ZOL) |
| Quantified Difference | α-ZOL is 70× more potent than ZEN; α-ZOL ≈ 1.47× less potent than 17β-estradiol |
| Conditions | MMV-Luc reporter gene assay in human ERα-transfected cells; Frizzell et al. Toxicol Lett 2011 |
Why This Matters
A 70-fold difference in potency means that substituting α-ZOL with ZEN at equimolar concentration will underestimate estrogenic activity by nearly two orders of magnitude, invalidating quantitative risk assessments and calibration standards.
- [1] Frizzell C, Ndossi D, Verhaegen S, et al. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicol Lett. 2011;206(2):210-217. doi:10.1016/j.toxlet.2011.07.015 View Source
